Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate
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Overview
Description
Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate: is a chemical compound with the molecular formula C10H16N2O4 . It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method includes the reaction of 2,6-dioxopiperidine with tert-butyl bromoacetate under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized piperidine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds .
Biology: In biological research, this compound is used to study enzyme interactions and as a building block for the synthesis of biologically active molecules .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The piperidine ring and ester group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate
- Tert-butyl 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl acetate
- Tert-butyl 2-(2,6-dioxopiperidin-3-yl)-4-fluoro-1-oxoisoindolin-5-yl acetate
Uniqueness: Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and medicinal research .
Properties
IUPAC Name |
tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-9(14)6-7-4-5-8(13)12-10(7)15/h7H,4-6H2,1-3H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHNIEXJUKHNJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCC(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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